

# A Technical Guide to Fidaxomicin-d7: Suppliers and Commercial Availability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of **Fidaxomicin-d7**, a deuterated analog of the antibiotic Fidaxomicin. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable source of this stable isotope-labeled internal standard for their analytical needs.

### Introduction to Fidaxomicin-d7

**Fidaxomicin-d7** is a deuterated form of Fidaxomicin, a macrocyclic antibiotic used to treat Clostridioides difficile infections. The incorporation of seven deuterium atoms into the molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and accurate measurement of Fidaxomicin and its metabolites in various biological matrices.

# **Commercial Suppliers and Product Specifications**

**Fidaxomicin-d7** is available from several reputable suppliers of research chemicals and pharmaceutical standards. The following tables summarize the key quantitative data for commercially available **Fidaxomicin-d7**.

Table 1: General Product Specifications



| Parameter         | Value               |
|-------------------|---------------------|
| CAS Number        | 2143934-06-7[1][2]  |
| Molecular Formula | C52H67D7Cl2O18[2]   |
| Molecular Weight  | 1065.08 g/mol [2]   |
| Appearance        | Off-white powder[3] |

Table 2: Supplier-Specific Information

| Supplier                   | Catalog<br>Number | Purity                                                | Available<br>Quantities                       | Stock Status        |
|----------------------------|-------------------|-------------------------------------------------------|-----------------------------------------------|---------------------|
| Simson Pharma<br>Limited   | F580004           | Certificate of<br>Analysis<br>provided                | Custom<br>Synthesis                           | Custom<br>Synthesis |
| MedChemExpres<br>s         | HY-17580S         | 97.18%                                                | 100 μg                                        | 2-4 weeks lead time |
| InvivoChem                 | V56331            | ≥98%                                                  | 500 mg, 1 g,<br>Bulk                          | Inquire             |
| Veeprho<br>Pharmaceuticals | DVE00928          | Certificate of<br>Analysis<br>provided                | Inquire                                       | Inquire             |
| SiChem GmbH                | SC-1157           | > 99.5 % (HPLC-UV), Isotopic purity: > 99.8% (ESI-MS) | 1 mg, 10 mg                                   | In stock            |
| LGC Standards              | TRC-F335402       | Certificate of<br>Analysis<br>provided                | 500 mg                                        | Custom<br>Synthesis |
| Clearsynth                 | CS-O-03624        | Not less than<br>90% (HPLC)                           | 1 mg, 2.5 mg, 5<br>mg, 10 mg, 20<br>mg, 50 mg | Inquire             |



# Experimental Protocol: Quantification of Fidaxomicin in Human Plasma using LC-MS/MS with Fidaxomicin-d7 as an Internal Standard

The following protocol is based on a method described for the bioanalysis of Fidaxomicin and its metabolite in human plasma, utilizing **Fidaxomicin-d7** as an internal standard.

- 1. Preparation of Internal Standard Stock Solution:
- Prepare a stock solution of Fidaxomicin-d7 at a concentration of 3.00 ng/mL in a suitable solvent such as methanol or a methanol-water mixture (1:1, v/v).
- 2. Sample Preparation (Liquid-Liquid Extraction):
- To a plasma sample, add the **Fidaxomicin-d7** internal standard solution.
- Perform a liquid-liquid extraction using a suitable organic solvent.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol-water, 1:1, v/v).
- 3. LC-MS/MS Analysis:
- Chromatographic Column: XSelect CSH C18 column.
- Mobile Phase: Employ a gradient elution program suitable for separating Fidaxomicin and its metabolites.
- Ionization: Electrospray ionization (ESI) in positive or negative mode, as appropriate for the analytes.
- Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Fidaxomicin and Fidaxomicin-d7.



#### 4. Quantification:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of Fidaxomicin in the unknown samples by interpolating their peak area ratios on the calibration curve.

## **Visualizing the Experimental Workflow**

The following diagram illustrates the general workflow for the quantification of Fidaxomicin in a biological sample using **Fidaxomicin-d7** as an internal standard.



Click to download full resolution via product page

Caption: Workflow for Fidaxomicin quantification using an internal standard.

### **Mechanism of Action: Fidaxomicin**

While **Fidaxomicin-d7**'s primary role is as an analytical standard, it is important to understand the mechanism of its non-deuterated counterpart. Fidaxomicin is a potent inhibitor of bacterial RNA polymerase, which disrupts essential protein synthesis in susceptible bacteria like C. difficile. This targeted action minimizes disruption to the native gut microbiota.

The following diagram illustrates the inhibitory action of Fidaxomicin on bacterial transcription.





Click to download full resolution via product page

Caption: Fidaxomicin's inhibition of bacterial RNA polymerase.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of **Fidaxomicin-d7**. For specific pricing and detailed certificates of analysis, it is recommended to contact the suppliers directly.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fidaxomicin-D7 | CAS No- 2143934-06-7 | Simson Pharma Limited [simsonpharma.com]
- 2. Fidaxomicin | Simson Pharma Limited [simsonpharma.com]
- 3. Fidaxomicin stable isotope labelled | SiChem GmbH [shop.sichem.de]
- To cite this document: BenchChem. [A Technical Guide to Fidaxomicin-d7: Suppliers and Commercial Availability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557105#suppliers-and-commercial-availability-of-fidaxomicin-d7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.